molecular formula C11H10F4O2 B6157730 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid CAS No. 1260674-79-0

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No. B6157730
CAS RN: 1260674-79-0
M. Wt: 250.2
InChI Key:
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Description

The compound “2-Fluoro-3-(trifluoromethyl)phenylboronic acid” is similar to the one you mentioned . It has a molecular formula of C7H5BF4O2, an average mass of 207.918 Da, and a monoisotopic mass of 208.031876 Da .


Synthesis Analysis

While specific synthesis methods for “2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid” are not available, related compounds like “3- (2-FLUORO-5- (TRIFLUOROMETHYL)PHENYL)ACRYLIC ACID” are often used in functionalization via lithiation and reaction with electrophiles .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(trifluoromethyl)phenylboronic acid” is available . It’s important to note that the structure of the compound you’re interested in may be different.


Chemical Reactions Analysis

“2-Fluoro-3-(trifluoromethyl)phenylboronic acid” is used as a reactant for functionalization via lithiation and reaction with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-3-(trifluoromethyl)phenylboronic acid” include a molecular formula of C7H5BF4O2, an average mass of 207.918 Da, and a monoisotopic mass of 208.031876 Da .

Safety and Hazards

“2-Fluoro-3-(trifluoromethyl)phenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid” are not available, related compounds like “3-Fluoro-5-(trifluoromethyl)benzoic acid” are being explored for their potential in inhibiting the membrane fusion between the virus and the endosome of the host cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves the introduction of a fluoro and trifluoromethyl group onto a phenyl ring, followed by the addition of a methyl group onto a propanoic acid molecule.", "Starting Materials": [ "Benzene", "Chlorotrifluoromethane", "Methylpropanoic acid", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Benzene is reacted with chlorotrifluoromethane in the presence of a catalyst to form 3-fluoro-5-(trifluoromethyl)benzene.", "3-fluoro-5-(trifluoromethyl)benzene is then reacted with methylpropanoic acid in the presence of a base, such as sodium hydroxide, to form 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid.", "The reaction mixture is then acidified with hydrochloric acid and the product is extracted with ethyl acetate.", "The organic layer is washed with sodium bicarbonate solution, dried over sodium sulfate, and concentrated under reduced pressure to obtain the desired product as a white solid.", "The product can be further purified by recrystallization from methanol." ] }

CAS RN

1260674-79-0

Molecular Formula

C11H10F4O2

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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